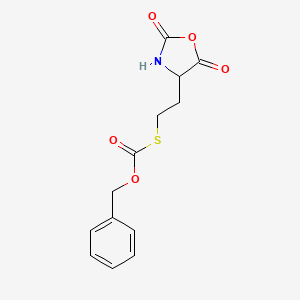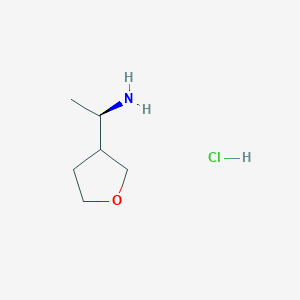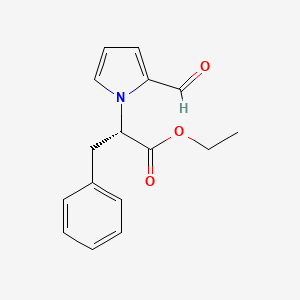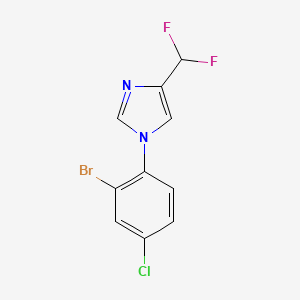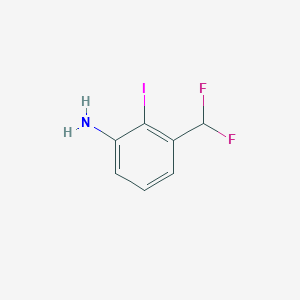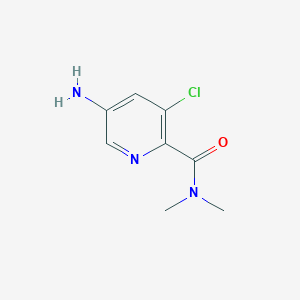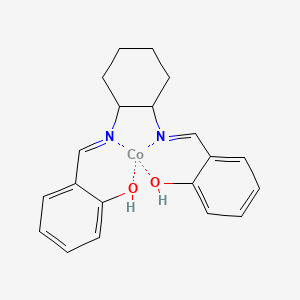
MEK1InhibitorCL2racemic
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MEK1InhibitorCL2racemic is a compound that targets the mitogen-activated protein kinase kinase (MEK) pathway, specifically MEK1. This pathway is crucial in regulating various cellular functions, including proliferation, survival, and differentiation. This compound is used in cancer treatment due to its ability to inhibit the MEK1 enzyme, which plays a significant role in the development and progression of various cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of MEK1InhibitorCL2racemic typically involves multiple steps, including the formation of key intermediates and the final coupling reactionsCommon reaction conditions include the use of organic solvents, controlled temperatures, and specific catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. This process often includes purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
MEK1InhibitorCL2racemic undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups that can enhance or alter its biological activity .
Applications De Recherche Scientifique
MEK1InhibitorCL2racemic has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the MEK pathway and its role in cellular processes.
Biology: Helps in understanding the molecular mechanisms of cell proliferation and differentiation.
Medicine: Used in the development of targeted cancer therapies, particularly for cancers with mutations in the MEK pathway.
Industry: Applied in the production of pharmaceuticals and as a research tool in drug discovery .
Mécanisme D'action
MEK1InhibitorCL2racemic exerts its effects by binding to the MEK1 enzyme, inhibiting its activity. This inhibition prevents the phosphorylation and activation of downstream proteins in the MEK pathway, ultimately leading to reduced cell proliferation and increased apoptosis in cancer cells. The molecular targets include the MEK1 enzyme and its downstream effectors in the MAPK/ERK signaling pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trametinib: Another MEK inhibitor used in cancer treatment.
Cobimetinib: A selective MEK inhibitor with similar applications.
Selumetinib: Known for its use in treating neurofibromatosis type 1.
Binimetinib: Used in combination therapies for various cancers .
Uniqueness
MEK1InhibitorCL2racemic is unique due to its specific binding affinity and inhibitory activity against MEK1. Its racemic nature allows for a balanced interaction with the target enzyme, providing a distinct advantage in certain therapeutic contexts .
Propriétés
Formule moléculaire |
C20H22CoN2O2 |
|---|---|
Poids moléculaire |
381.3 g/mol |
Nom IUPAC |
cobalt;2-[[2-[(2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H22N2O2.Co/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24;/h1-2,5-8,11-14,17-18,23-24H,3-4,9-10H2; |
Clé InChI |
LAEBVTUGQDQISM-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C(C1)N=CC2=CC=CC=C2O)N=CC3=CC=CC=C3O.[Co] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-chloro-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13033049.png)
![6-Bromo-2-(Piperidin-4-Yl)-[1,2,4]Triazolo[1,5-A]Pyridine Hydrochloride](/img/structure/B13033069.png)
![9,9-Dichloro-8,8A,9,9A-tetrahydrobenzo[3,4]cyclopropa[5,6]cyclohepta[1,2-D]isoxazole-7-carboxylic acid](/img/structure/B13033074.png)
![5-(Methylsulfonyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13033079.png)
![(3aR,4S,9bS)-6-ethoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13033087.png)

